Benzenamine, 2-methoxy-5-(1-propenyl)-

5HT2b receptor GPCR pharmacology binding affinity

Benzenamine, 2-methoxy-5-(1-propenyl)- (CAS 374565-62-5), also known as 2-methoxy-5-(1-propenyl)aniline, is a substituted aniline derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting potential utility as an anti-cancer agent and for treating skin diseases such as psoriasis.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 374565-62-5
Cat. No. B13956349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2-methoxy-5-(1-propenyl)-
CAS374565-62-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OC)N
InChIInChI=1S/C10H13NO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7H,11H2,1-2H3
InChIKeyPZIDOSMYTMUSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, 2-methoxy-5-(1-propenyl)- (CAS 374565-62-5): Structural and Pharmacological Baseline for Procurement Decision-Making


Benzenamine, 2-methoxy-5-(1-propenyl)- (CAS 374565-62-5), also known as 2-methoxy-5-(1-propenyl)aniline, is a substituted aniline derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting potential utility as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. Preliminary pharmacological screening indicates it can function as a CCR5 antagonist, relevant for conditions including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [2]. The compound is available from commercial suppliers, including Merck KGaA and CHEMSTEP, for research purposes .

Why Generic Substitution of 2-Methoxy-5-(1-propenyl)aniline (CAS 374565-62-5) Fails: The Necessity of Specific Compound Selection


In-class aniline derivatives cannot be simply interchanged due to structure-activity relationship (SAR) sensitivities that govern potency, selectivity, and toxicity profiles. Systematic studies on substituted anilines demonstrate that the position, size, and nature of ring substituents profoundly influence biological outcomes. For example, di-substituted anilines are significantly less toxic than mono-substituted anilines when the carbon chain length increases from C=1 to C=3 [1]. Furthermore, aniline substituents directly affect cell-based potency and metabolic stability in both mouse and human liver microsomes [2]. The specific 2-methoxy-5-(1-propenyl) substitution pattern on benzenamine dictates its unique interaction with targets such as the 5HT2b receptor and CCR5, making it non-interchangeable with other aniline derivatives. These SAR nuances underscore why procurement decisions must be based on the exact compound rather than a generic class representative.

Quantitative Differentiation Evidence for 2-Methoxy-5-(1-propenyl)aniline (CAS 374565-62-5) Against Comparators and Analogs


5HT2b Receptor Binding Affinity and Antagonist Activity of 2-Methoxy-5-(1-propenyl)aniline

The compound exhibits potent binding affinity to the 5HT2b receptor with an IC50 of 22±9.0 nM, and demonstrates cellular antagonist activity at this receptor with an IC50 of 54 nM [1]. This represents a clear differentiation from many structurally related aniline derivatives that lack such selective GPCR activity. For context, the compound was screened against a panel of 161 GPCRs and showed no agonist activity and no antagonist activity except for 5HT2bR, underscoring its selectivity [1]. In contrast, many aniline analogs either lack this receptor interaction or exhibit broader, less selective profiles.

5HT2b receptor GPCR pharmacology binding affinity

Predicted Toxicity Profile of 2-Methoxy-5-(1-propenyl)aniline

In silico predictions suggest a favorable safety profile for this compound. The predicted LD50 is 2850 mg/kg (oral, rat), placing it in toxicity class 5 (non-toxic) on a scale where 1 is toxic and 6 is non-toxic [1]. It is predicted to be inactive for carcinogenicity and immunotoxicity, although hepatotoxicity is predicted as active [1]. This contrasts with many unsubstituted or differently substituted aniline derivatives, which are known to exhibit higher acute toxicity (e.g., lower LD50 values) and genotoxic potential. For instance, studies on mono-alkyl substituted anilines show that LD50 values vary significantly based on substitution pattern, with di-substituted anilines generally showing lower toxicity when carbon chain length increases [2].

toxicity prediction in silico ADME safety assessment

CCR5 Antagonist Activity of 2-Methoxy-5-(1-propenyl)aniline

Preliminary pharmacological screening indicates that this compound acts as a CCR5 antagonist [1]. This is a specific differentiation from many aniline derivatives that do not target chemokine receptors. While direct quantitative comparator data for this specific compound is limited in public databases, the identification of CCR5 antagonism places it in a distinct pharmacological class relevant for diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. In contrast, the majority of simple aniline derivatives lack this receptor activity and are primarily used as synthetic intermediates or in other therapeutic areas (e.g., antimicrobials, acetylcholinesterase inhibitors).

CCR5 antagonist HIV chemokine receptor

Cellular Differentiation Activity of 2-Methoxy-5-(1-propenyl)aniline

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. This property is not commonly observed across the broader class of aniline derivatives, many of which are studied for antimicrobial, anti-inflammatory, or central nervous system activities. While specific quantitative EC50 values for differentiation are not provided in the available source, the described potency ('pronounced activity') suggests a meaningful biological effect that differentiates it from structurally similar compounds lacking this cellular reprogramming capability.

cell differentiation anticancer psoriasis

Optimal Research and Procurement Scenarios for 2-Methoxy-5-(1-propenyl)aniline (CAS 374565-62-5)


Selective 5HT2b Receptor Pharmacology Studies

Given its potent and selective 5HT2b receptor binding (IC50 22 nM) and antagonist activity (IC50 54 nM) with no activity at 160 other GPCRs [1], this compound is ideally suited for research focused on 5HT2b receptor function, signaling pathways, and therapeutic targeting. It provides a clean pharmacological tool for in vitro and cellular studies where off-target GPCR effects must be minimized.

In Vitro Cellular Differentiation and Oncology Research

The compound's pronounced activity in inducing monocyte differentiation from undifferentiated cells [1] makes it a valuable agent for cancer biology research, particularly in models of leukemia or other malignancies where differentiation therapy is being explored. It can also serve as a tool compound in dermatological research for psoriasis models.

CCR5-Mediated Disease Model Investigations

As a CCR5 antagonist [1], this compound is relevant for studies involving HIV entry, inflammatory responses, and autoimmune conditions. It can be utilized in cellular assays and potentially in vivo models to probe CCR5-dependent pathways, providing a distinct alternative to other aniline derivatives lacking this activity.

In Silico and In Vitro Toxicity Profiling Studies

With its favorable predicted toxicity profile (LD50 2850 mg/kg, class 5 non-toxic) and low predicted carcinogenicity/immunotoxicity risk [1], this compound can serve as a reference standard or test article in studies aimed at understanding structure-toxicity relationships within the aniline class. Its relatively high predicted safety margin makes it suitable for early-stage in vivo experimentation where toxicity concerns must be managed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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